molecular formula C11H10F3NO2 B13625485 Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate

Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate

Cat. No.: B13625485
M. Wt: 245.20 g/mol
InChI Key: RDWYCAIMKPDOFK-UHFFFAOYSA-N
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Description

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate is a fluorinated pyridine derivative characterized by a trifluoromethyl-substituted cyclopropyl group at the 5-position and a methyl ester at the 2-position of the pyridine ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate

InChI

InChI=1S/C11H10F3NO2/c1-17-9(16)8-3-2-7(6-15-8)10(4-5-10)11(12,13)14/h2-3,6H,4-5H2,1H3

InChI Key

RDWYCAIMKPDOFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2(CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate typically involves:

  • Functionalization of the pyridine ring at the 2- and 5-positions.
  • Introduction of the trifluoromethyl group onto the cyclopropyl substituent.
  • Formation of the cyclopropyl ring attached to the pyridine.
  • Esterification to form the methyl carboxylate group.

Key Synthetic Steps and Conditions

Preparation of Pyridine Precursors

One approach begins with halogenated pyridine derivatives such as 2-bromo-4-(trifluoromethyl)pyridine, which serve as versatile intermediates for further functionalization. These halogenated pyridines can be subjected to palladium-catalyzed cross-coupling reactions to introduce various substituents, including cyclopropyl groups.

  • For example, a palladium-catalyzed coupling of 2-bromo-4-(trifluoromethyl)pyridine with organozinc reagents or boronate esters under inert atmosphere at temperatures ranging from 20 °C to 120 °C yields substituted pyridines with trifluoromethyl groups intact.
Cyclopropyl Group Introduction

Cyclopropyl substituents can be introduced via:

  • Organometallic addition reactions where cyclopropyl-containing reagents are coupled to the pyridine ring.
  • Condensation reactions involving cyclopropyl diketones and orthoformates to form intermediates that cyclize into cyclopropyl-substituted pyridines.

One patented method describes the condensation of 3-cyclopropyl-1-(2-methylthio-4-trifluoromethyl)propyl-1,3-diketone with triethyl orthoformate in diacetyl oxide solvent to form an intermediate, followed by reaction with oxammonium hydrochloride under controlled pH to yield cyclopropyl-substituted products.

Esterification to Methyl Carboxylate

The carboxylate methyl ester group is typically introduced by esterification of the corresponding carboxylic acid or via direct methylation of pyridine-2-carboxylate intermediates using methylating agents under acidic or basic conditions.

Detailed Methodology and Data Tables

Example Preparation Procedure (Adapted from Patent CN104529924A)

Step Reagents & Conditions Description Yield (%)
1 3-cyclopropyl-1-(2-methylthio-4-trifluoromethyl)propyl-1,3-diketone + triethyl orthoformate in diacetyl oxide solvent Condensation reaction to form intermediate compound ii Not specified
2 Oxammonium hydrochloride + mineral alkali (NaHCO3 or KOH), pH adjusted to 3.0–5.0 Preparation of free hydroxylamine aqueous solution -
3 Compound ii dissolved in organic solvent + free hydroxylamine solution at 0–75 °C, pH 3.0–5.0, reaction time 2–12 h Cyclization and formation of cyclopropyl-substituted pyridine derivative Not specified
4 Phase separation, organic extraction, washing, concentration Isolation of target compound Not specified

Notes: The molar ratio of compound ii to oxammonium hydrochloride is optimized at 1:1.05–1.15 for best results.

Cross-Coupling Reaction Conditions for Pyridine Functionalization

Substrate Catalyst System Solvent Temperature Time Yield (%) Notes
2-bromo-4-(trifluoromethyl)pyridine + organozinc reagent Pd2(dba)3 + tris-(dibenzylideneacetone)dipalladium(0), P(2-furyl)3 Tetrahydrofuran (THF) 20–65 °C ~2 h 37% Purification by column chromatography
2-bromo-4-(trifluoromethyl)pyridine + tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Cesium fluoride Dimethyl sulfoxide (DMSO) 120 °C 18 h 66% Product isolated by precipitation and purification
2-bromo-4-(trifluoromethyl)pyridine + l-Boc-3-oxopiperazine Pd(OAc)2 + Xantphos 1,4-dioxane 110 °C 18 h 92% High yield, flash chromatography purification

Research Outcomes and Comparative Analysis

  • The condensation and cyclization method using diketones and orthoformates followed by oxammonium hydrochloride treatment provides a direct route to cyclopropyl-substituted pyridine derivatives with controlled reaction conditions (pH, temperature, molar ratios) that influence the yield and purity.

  • Palladium-catalyzed cross-coupling reactions are effective for introducing trifluoromethylated pyridine moieties and cyclopropyl groups, with yields varying from moderate (37%) to high (92%) depending on the catalyst system, ligand, and reaction parameters.

  • The choice of base (e.g., sodium bicarbonate, potassium hydroxide) and solvent (e.g., THF, DMSO, 1,4-dioxane) significantly affects reaction efficiency and product isolation.

  • Low-temperature lithiation followed by electrophilic quenching is another viable method for functionalizing pyridine rings with trifluoromethyl and cyclopropyl substituents, achieving yields around 66%.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Temperature Yield Advantages References
Condensation + cyclization 3-cyclopropyl-1-(2-methylthio-4-trifluoromethyl)propyl-1,3-diketone, triethyl orthoformate, oxammonium hydrochloride pH 3.0–5.0, organic solvent, 0–75 °C 0–75 °C Not specified Direct cyclopropylation, mild pH control
Pd-catalyzed cross-coupling 2-bromo-4-(trifluoromethyl)pyridine + organozinc or piperazine derivatives Pd2(dba)3, Pd(OAc)2, Xantphos, CsF 20–120 °C 37–92% Versatile, high yields with optimized ligands
Low-temperature lithiation 2-bromo-4-(trifluoromethyl)pyridine + n-BuLi + electrophiles n-BuLi, -100 °C to RT -100 °C to RT ~66% Regioselective functionalization

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Derivatives

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate ()
  • Structural Differences : Chlorine at position 3 vs. cyclopropyl at position 5.
  • Key Properties :
    • The chlorine substituent increases electrophilicity at the 3-position, favoring nucleophilic substitution reactions.
    • The trifluoromethyl group at position 5 enhances electron-withdrawing effects, stabilizing the pyridine ring.
  • Biological Relevance : Chlorine may improve antibacterial activity but reduce metabolic stability compared to the cyclopropyl group .
Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate ()
  • Structural Differences: Cyano group at position 4 and ethyl ester vs. methyl ester.
  • Key Properties: The cyano group intensifies electron deficiency, altering reactivity in heterocyclic chemistry (e.g., Diels-Alder reactions). Ethyl ester increases lipophilicity (logP) compared to methyl esters.
  • Applications : Suited for agrochemical intermediates due to enhanced stability .

Cyclopropane-Containing Analogues

LG100268 ()
  • Structure: Retinoid X receptor ligand with a cyclopropyl group attached to a naphthalene core.
  • Comparison: The cyclopropane in both compounds rigidifies the structure, reducing entropic penalties during receptor binding. In LG100268, the cyclopropyl group contributes to nanomolar potency (IC₅₀ ~10 nM), suggesting similar benefits for the target compound in receptor selectivity .
CB1 Antagonist 43c ()
  • Structure : Biarylpyrazole oxadiazole with a trifluoromethyl cyclopropyl group.
  • Key Findings: The trifluoromethyl cyclopropyl moiety in 43c improved CB1 binding affinity (IC₅₀ ~1 nM) via hydrophobic interactions.
Stability and Reactivity
  • Cyclopropyl groups exhibit lower solvolysis reactivity compared to larger rings (e.g., cyclopentyl), enhancing chemical stability under physiological conditions .
  • The trifluoromethyl group increases resistance to oxidative metabolism, prolonging half-life .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituent Positions Key Groups logP (Predicted) Biological Activity (Example)
Target Compound 5, 2 CF₃-cyclopropyl, COOMe 2.8 N/A (Theoretical)
Methyl 3-chloro-5-CF₃-pyridine-2-carboxylate 3, 5, 2 Cl, CF₃, COOMe 2.5 Antibacterial
LG100268 Naphthalene core CF₃-cyclopropyl 5.2 RXR agonist (IC₅₀ ~10 nM)
CB1 Antagonist 43c Pyrazole-oxadiazole CF₃-cyclopropyl 6.1 CB1 antagonist (IC₅₀ ~1 nM)

Biological Activity

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies.

Structural Characteristics

The compound is characterized by:

  • Trifluoromethyl Group : Enhances lipophilicity and bioactivity.
  • Cyclopropyl Ring : Contributes to the compound's distinct chemical properties.
  • Pyridine Ring : Imparts additional reactivity.

The molecular formula is C12H10F3NO2\text{C}_12\text{H}_{10}\text{F}_3\text{N}\text{O}_2, with a molecular weight of 245.20 g/mol.

Preliminary studies suggest that Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate may modulate biological pathways relevant to inflammation and metabolic disorders. Its mechanism likely involves interactions with specific molecular targets, although detailed studies are still required to elucidate these pathways.

Pharmacological Applications

Research indicates potential applications in various fields, including:

  • Anti-inflammatory Agents : The compound may influence inflammatory pathways.
  • Metabolic Disorders : It shows promise in modulating metabolic processes.

Binding Affinity Studies

Research has focused on the binding affinity of this compound to various receptors and enzymes. Investigations have shown that the trifluoromethyl group significantly enhances the binding properties compared to non-fluorinated analogs. For example, compounds with similar structures have demonstrated improved potency against specific targets, such as the dihydrofolate reductase (DHFR) enzyme .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals that Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate stands out due to its unique combination of functional groups. The following table summarizes some related compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylatePyrrolo-pyridine structureDifferent ring system
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylateCyclopropane structureLacks pyridine moiety

This comparison highlights the distinct reactivity and biological properties imparted by the trifluoromethyl group and the cyclopropyl ring.

Synthesis Methods

The synthesis of Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate typically employs advanced organic synthesis techniques. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Specific conditions are tailored to optimize yield and purity, although proprietary methods may limit detailed disclosures.

Q & A

Q. What are the standard synthetic routes for Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves coupling reactions between pyridine carboxylate precursors and trifluoromethylcyclopropyl moieties. For example, analogous compounds are synthesized using THF as a solvent with reagents like Me₃Al to facilitate amidation or cyclopropanation at elevated temperatures (e.g., 100°C) . Post-reaction workup includes acid quenching (HCl), extraction with ethyl acetate, drying (Na₂SO₄), and purification via column chromatography or preparative HPLC. Yields range from 60–78% for structurally related compounds, with purity exceeding 95% after purification .

Q. Which purification methods are most effective for isolating Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate?

Methodological Answer: High-purity isolation (>95%) is achieved through:

  • Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for preliminary separation .
  • Preparative HPLC (C18 columns, acetonitrile/water mobile phase) for enantiomeric resolution, as demonstrated for trifluoromethylpyridine derivatives .
  • Supercritical Fluid Chromatography (SFC) for chiral separation, achieving 100% enantiomeric excess in some cases .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer: Characterization relies on:

  • ¹H NMR to verify proton environments (e.g., cyclopropyl protons at δ 1.2–1.8 ppm and pyridine aromatic protons at δ 7.5–8.5 ppm) .
  • Electrospray Ionization Mass Spectrometry (ESIMS) to confirm molecular ion peaks (e.g., m/z 293.2 for related compounds) .
  • HPLC/SFC for purity assessment (>95% purity criteria) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for enantiomerically pure forms?

Methodological Answer: Enantiomeric resolution is critical for bioactive applications. Strategies include:

  • Chiral SFC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers, as shown for trifluoromethylcyclopropyl pyrrole derivatives .
  • Asymmetric catalysis using chiral ligands (e.g., BINOL-derived catalysts) during cyclopropanation to favor one enantiomer .
  • Crystallization with chiral resolving agents (e.g., tartaric acid derivatives) to isolate pure enantiomers .

Q. What is the role of the trifluoromethyl group in modulating the compound’s bioactivity and pharmacokinetics?

Methodological Answer: The trifluoromethyl group enhances:

  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life .
  • Lipophilicity : Improves membrane permeability, as seen in fluorinated pyridine analogs .
  • Target binding affinity : The CF₃ group induces steric and electronic effects, optimizing interactions with hydrophobic enzyme pockets .

Q. How can researchers address stability issues (e.g., hydrolysis) during storage or experimental use?

Methodological Answer: Stability optimization strategies include:

  • Low-temperature storage (-20°C) under inert gas (N₂/Ar) to prevent hydrolysis of the methyl ester moiety .
  • Lyophilization for long-term storage of salt forms (e.g., hydrochloride salts) .
  • Buffered solutions (pH 6–7) to minimize ester hydrolysis during in vitro assays .

Q. How should contradictory analytical data (e.g., NMR vs. HPLC purity) be resolved?

Methodological Answer: Contradictions arise from residual solvents or diastereomers. Mitigation involves:

  • Orthogonal techniques : Cross-validate purity via HPLC, SFC, and NMR integration .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula and detect impurities .
  • 2D NMR (COSY, HSQC) to resolve overlapping proton signals in complex mixtures .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer: Key strategies include:

  • Prodrug modification : Replace the methyl ester with tert-butyl or benzyl esters to enhance solubility .
  • Cyclopropyl ring functionalization : Introduce polar groups (e.g., -OH, -NH₂) to improve aqueous solubility without compromising metabolic stability .
  • Co-solvent systems : Use DMSO/PEG400 mixtures (1:4 v/v) for better bioavailability in animal models .

Q. How does the cyclopropyl group influence target binding and conformational flexibility?

Methodological Answer: The cyclopropyl group:

  • Restricts rotation : Stabilizes bioactive conformations via ring strain, enhancing binding to rigid enzyme pockets .
  • Modulates lipophilicity : Balances solubility and membrane permeability, as observed in spirocyclic analogs .
  • Resists metabolic oxidation : The cyclopropane ring’s stability reduces CYP450-mediated degradation compared to linear alkyl chains .

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